Cas no 57775-10-7 (2-(2-Bromophenyl)propanenitrile)
2-(2-Bromophenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromophenyl)propanenitrile
- 2-(2-bromophenyl)-propionitrile
- 2-(o-Brom-phenyl)-propionitril
- 2-(ortho-bromophenyl)propionitrile
- 2,7-DIMETHYLPYRAZOLO
- CAKUAVIXSOZILM-UHFFFAOYSA-N
- CS-0453891
- MFCD10699690
- rac-2-(2-bromo-phenyl)-propionitrile
- o-bromo-methylphenylacetonitrile
- EN300-1896541
- DTXSID20442423
- BS-29112
- AKOS015835221
- 57775-10-7
- SCHEMBL954426
-
- MDL: MFCD10699690
- Inchi: 1S/C9H8BrN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3
- InChI Key: CAKUAVIXSOZILM-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(C#N)C
Computed Properties
- Exact Mass: 208.98400
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 3.07618
2-(2-Bromophenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112698-25g |
2-(2-Bromophenyl)propanenitrile |
57775-10-7 | 95% | 25g |
$494.00 | 2023-09-01 | |
| TRC | B698505-100mg |
2-(2-Bromophenyl)propanenitrile |
57775-10-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698505-250mg |
2-(2-Bromophenyl)propanenitrile |
57775-10-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698505-500mg |
2-(2-Bromophenyl)propanenitrile |
57775-10-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B698505-1g |
2-(2-Bromophenyl)propanenitrile |
57775-10-7 | 1g |
$ 98.00 | 2023-04-18 | ||
| abcr | AB273216-1 g |
2-(2-Bromophenyl)propanenitrile; 98% |
57775-10-7 | 1g |
€121.00 | 2022-06-11 | ||
| abcr | AB273216-5 g |
2-(2-Bromophenyl)propanenitrile; 98% |
57775-10-7 | 5g |
€294.80 | 2022-06-11 | ||
| abcr | AB273216-25 g |
2-(2-Bromophenyl)propanenitrile; 98% |
57775-10-7 | 25g |
€863.60 | 2022-06-11 | ||
| abcr | AB273216-1g |
2-(2-Bromophenyl)propanenitrile, 98%; . |
57775-10-7 | 98% | 1g |
€59.00 | 2025-04-17 | |
| abcr | AB273216-5g |
2-(2-Bromophenyl)propanenitrile, 98%; . |
57775-10-7 | 98% | 5g |
€67.50 | 2025-04-17 |
2-(2-Bromophenyl)propanenitrile Suppliers
2-(2-Bromophenyl)propanenitrile Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(2-Bromophenyl)propanenitrile
Professional Introduction to 2-(2-Bromophenyl)propanenitrile (CAS No. 57775-10-7)
2-(2-Bromophenyl)propanenitrile, chemically designated as CAS No. 57775-10-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a 2-bromophenyl substituent and a propenenitrile backbone, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The presence of both bromine and nitrile functional groups makes it a valuable intermediate in constructing complex chemical structures, particularly in the synthesis of pharmaceuticals and agrochemicals.
The structural motif of 2-(2-Bromophenyl)propanenitrile is highly conducive to further functionalization, enabling chemists to explore a wide array of modifications. The bromine atom at the para position relative to the phenyl ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many drug candidates. Meanwhile, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides, offering multiple pathways for molecular diversification.
In recent years, the compound has found relevance in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of 2-(2-Bromophenyl)propanenitrile have been explored as potential modulators of kinases and other enzyme targets implicated in cancer and inflammatory diseases. The ability to introduce diverse pharmacophores onto this scaffold has made it a staple in high-throughput screening campaigns aimed at identifying lead compounds with therapeutic potential.
One notable application lies in the development of central nervous system (CNS) drugs. The combination of a lipophilic phenyl ring and a polar nitrile group enhances blood-brain barrier penetration, a critical factor for CNS drug discovery. Researchers have leveraged this compound to design novel ligands for neurotransmitter receptors, such as serotonin and dopamine receptors, which are key targets in treating neurological disorders like depression and Parkinson’s disease.
The role of 2-(2-Bromophenyl)propanenitrile in material science is also emerging as an area of interest. Its incorporation into polymer matrices can impart specific electronic or optical properties, making it useful in the development of organic semiconductors and light-emitting diodes (OLEDs). The bromine substituent allows for facile polymerization via radical or transition-metal-catalyzed reactions, while the nitrile group can serve as a cross-linking agent or functional side chain.
Advances in computational chemistry have further enhanced the utility of 2-(2-Bromophenyl)propanenitrile by enabling rapid virtual screening and molecular docking studies. These methods allow researchers to predict binding affinities and optimize lead structures before synthesizing them experimentally. Such computational approaches have accelerated the discovery process, particularly in fragment-based drug design where this compound serves as a key building block.
The synthesis of 2-(2-Bromophenyl)propanenitrile itself is well-documented, with multiple routes available depending on synthetic goals. Common methods include nucleophilic aromatic substitution on 2-bromoacetophenone followed by dehydration or reductive amination strategies starting from propenenitrile derivatives. Recent innovations have focused on greener synthetic protocols, employing catalytic systems that minimize waste and improve atom economy.
In conclusion, 2-(2-Bromophenyl)propanenitrile (CAS No. 57775-10-7) represents a cornerstone molecule in modern chemical synthesis and pharmaceutical development. Its unique structural features make it indispensable for constructing complex molecules with diverse biological activities. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of innovation across multiple scientific disciplines.
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